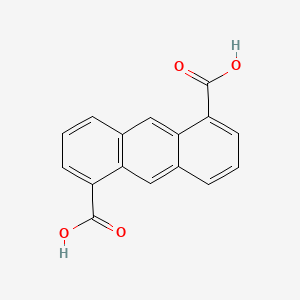

Anthracene-1,5-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41694-83-1 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

anthracene-1,5-dicarboxylic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-14-10(8-13(9)11)4-2-6-12(14)16(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

WYNLDQIVFWSFIN-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=C(C=CC=C3C(=O)O)C=C2C(=C1)C(=O)O |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3C(=O)O)C=C2C(=C1)C(=O)O |

Other CAS No. |

41694-83-1 |

Synonyms |

A-1,5-DCA anthracene-1,5-dicarboxylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Anthracene-1,5-dicarboxylic Acid

The foundational routes to this compound have been established for decades, primarily relying on oxidation of appropriately substituted anthracene (B1667546) precursors and multi-step synthesis sequences starting from more readily available aromatic compounds.

One of the direct methods for the preparation of this compound involves the oxidation of 1,5-dimethylanthracene (B93469). This transformation targets the methyl groups, converting them into carboxylic acid functionalities. The choice of oxidizing agent and reaction conditions is critical to achieve the desired product in good yield and purity. A historical method described by E. A. Coulson in 1930 involves the use of a strong oxidizing agent to effect this conversion. rsc.org

While specific details on the direct oxidation of 1,5-dimethylanthracene to the dicarboxylic acid are part of the broader knowledge of aromatic hydrocarbon oxidation, the general principle involves vigorous oxidation conditions. For instance, reagents like potassium permanganate (B83412) or chromic acid have been traditionally used for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. The challenge in these reactions often lies in controlling the oxidation to prevent over-oxidation and degradation of the anthracene core, which is susceptible to oxidation itself, particularly at the 9 and 10 positions. The reaction can be represented as follows:

1,5-Dimethylanthracene → this compound

The efficiency of this reaction is highly dependent on the solvent system, temperature, and the specific oxidizing agent employed.

Due to the potential for side reactions and the sometimes harsh conditions required for direct oxidation, multi-step synthetic sequences are often employed to construct this compound. These routes offer greater control over the introduction of functional groups and the final structure.

A classical approach, also detailed in the work by Coulson, starts from more accessible precursors and builds the anthracene skeleton or modifies a pre-existing one. rsc.org One such sequence might involve the following key transformations:

Friedel-Crafts Acylation: Introduction of acyl groups onto an aromatic nucleus, which can later be transformed into carboxylic acids.

Cyclization Reactions: Formation of the central ring of the anthracene system.

Functional Group Interconversion: Conversion of other functional groups (e.g., halogens, cyano groups) into carboxylic acids.

A documented multi-step synthesis of this compound involves the cyclization of a suitably substituted naphthalene (B1677914) derivative. This approach provides a high degree of regiochemical control. For example, a synthetic route could begin with a naphthalene derivative, which is then elaborated through a series of reactions to build the third aromatic ring and install the carboxylic acid functionalities at the desired 1 and 5 positions. researchgate.net

Another multi-step approach involves the reduction of 9,10-anthraquinone-1,5-dicarboxylic acid. The anthraquinone (B42736) core protects the 9 and 10 positions from unwanted reactions during the synthesis of the substituted benzene (B151609) rings. Once the dicarboxylic acid is formed, the central quinone can be reduced to yield the anthracene skeleton.

These multi-step sequences, while often longer, provide a reliable means to access pure this compound and its derivatives.

Advanced and Green Synthetic Strategies

Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis by enabling the direct functionalization of C-H bonds. Palladium(II)-catalyzed C-H alkenylation, for instance, offers a powerful tool for the formation of carbon-carbon bonds. nih.govrsc.org While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles can be applied to anthracene derivatives. beilstein-journals.orgnih.govmst.edu

A hypothetical route could involve the palladium-catalyzed coupling of a 1,5-dihaloanthracene with a suitable alkene, followed by oxidation of the newly introduced alkenyl groups. More elegantly, a carboxyl-directed C-H activation strategy could be envisioned. In such a scenario, an existing carboxylic acid group on the anthracene scaffold could direct the palladium catalyst to functionalize a C-H bond at a specific position. rsc.org

A tandem transformation involving a carboxyl-directed C-H alkenylation followed by an intramolecular C-C bond formation and subsequent decarboxylative aromatization has been demonstrated for the synthesis of other substituted anthracene derivatives and could be conceptually applied here. beilstein-journals.org These methods often proceed under milder conditions than classical approaches and can offer higher selectivity.

| Catalyst System | Substrate Type | Transformation | Potential Advantage |

| Pd(OAc)₂ / Ligand | Anthracene derivative with directing group | C-H Alkenylation | High selectivity, milder conditions |

| Pd Catalyst | 1,5-Dihaloanthracene | Cross-coupling with alkenes | Builds carbon skeleton directly |

Photochemical and electrochemical methods represent promising green alternatives to traditional synthesis, as they often utilize light or electricity as "traceless" reagents, reducing the need for chemical oxidants or reductants.

Photochemical Synthesis: Photochemical reactions of anthracene derivatives are well-known, with [4+4] cycloaddition being a prominent example. mdpi.com The application of photochemistry to the synthesis of carboxylic acid derivatives of anthracene is an area of growing interest. For instance, the photogeneration of stable radicals from 9-anthracene carboxylic acid has been studied for the development of photochromic materials. rsc.orgresearchgate.net While direct photochemical carboxylation of anthracene at the 1 and 5 positions is not a standard method, the principles of light-induced reactions could be harnessed. One potential avenue is the photocatalytic degradation of larger polycyclic aromatic hydrocarbons, which has been shown to produce anthraquinone, a precursor to some anthracene derivatives, under certain conditions. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a powerful and sustainable approach for the formation of carboxylic acids. beilstein-journals.orgacs.orgresearchgate.net The electrochemical reduction of organic compounds in the presence of carbon dioxide (electrocarboxylation) is a direct method for introducing carboxyl groups. beilstein-journals.org This technique has been applied to various substrates, including aromatic ketones and benzylic halides, to produce valuable carboxylic acids. beilstein-journals.org The application of electrocarboxylation to a suitable anthracene precursor could provide a direct route to this compound under mild conditions.

Furthermore, electrochemical methods can be used for the oxidation of methyl groups to carboxylic acids, potentially offering a more controlled and environmentally friendly alternative to traditional chemical oxidants. beilstein-journals.orgacs.org

| Method | Principle | Potential Application to this compound Synthesis |

| Photochemical | Light-induced reactions | Radical formation and functionalization; degradation of larger PAHs. |

| Electrochemical | Electron-driven reactions | Electrocarboxylation of an anthracene precursor with CO₂; controlled oxidation of 1,5-dimethylanthracene. |

The production of aromatic dicarboxylic acids, including this compound, can benefit significantly from the application of the twelve principles of green chemistry. numberanalytics.comacs.orgsigmaaldrich.comvapourtec.comsolubilityofthings.com These principles provide a framework for designing more sustainable chemical processes.

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. Addition reactions, for example, are highly atom-economical. acs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and increase efficiency. Transition metal and enzyme catalysis are prime examples. numberanalytics.comsolubilityofthings.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical and electrochemical methods can be advantageous in this regard. acs.orgsigmaaldrich.com

Use of Renewable Feedstocks: While challenging for complex aromatic structures, the use of bio-based starting materials is a long-term goal for sustainable chemistry.

Reduce Derivatives: Avoiding the use of protecting groups and unnecessary derivatization steps to shorten synthetic sequences and reduce waste. acs.org

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable. For instance, developing a catalytic, one-pot synthesis from a readily available starting material would represent a significant advancement in the sustainable production of this compound.

Coordination Chemistry and Metal Organic Framework Mof Design Principles

Ligand Design and Coordination Behavior of Anthracene-1,5-dicarboxylic Acid

The specific molecular structure of this compound is a determining factor in the architecture and properties of the resulting coordination polymers. Its design features, from the placement of its coordinating groups to the nature of its aromatic core, directly influence the assembly process and the final framework topology.

This compound functions as a dicarboxylate linker where, upon deprotonation, the two carboxylate groups can bind to metal centers. The versatility of the carboxylate functional group allows for various coordination modes, which are fundamental to the structural diversity of the resulting MOFs. These modes define the connectivity of the metal centers and the dimensionality of the network. Common coordination modes observed for carboxylate ligands include:

Monodentate: Where only one oxygen atom of the carboxylate group binds to a single metal center.

Bidentate: Where both oxygen atoms of the same carboxylate group bind to a metal center, either by chelating to a single metal ion or by bridging two different metal ions.

Bridging: This is a common and crucial mode in MOF construction, where a single carboxylate group links two or more metal centers, propagating the network structure.

In MOFs constructed from lanthanide ions and anthracene-dicarboxylic acids, the deprotonated ligand can adopt multiple coordination modes simultaneously within a single structure. mdpi.com For instance, in related systems using the 9,10-anthracenedicarboxylate linker, the ligand exhibits different coordination behaviors, including bis-chelating and bis-bridging modes, which connect metal dimers into larger two-dimensional or three-dimensional frameworks. rsc.org The specific mode adopted is often influenced by the choice of metal ion, the reaction conditions, and the presence of competing ligands or solvent molecules. rsc.orgnih.gov The ability of the carboxylate groups to adopt these varied binding geometries is central to the formation of stable and diverse coordination networks. rsc.org

The geometry of this compound plays a critical role in dictating the final topology of the MOF. acs.org The ligand is built upon a rigid, planar anthracene (B1667546) core, which acts as a stiff spacer between metal nodes. This rigidity prevents the ligand from collapsing, thereby enabling the formation of porous and robust frameworks. acs.org The linear disposition of the carboxylate groups at the 1 and 5 positions of the anthracene unit provides a specific length and angle for bridging metal centers, directly influencing the resulting network's geometry.

The bulky anthracene core of the ligand introduces significant steric hindrance, which can influence the coordination environment around the metal centers and the packing of the resulting framework. rsc.org This steric bulk can prevent the formation of overly dense structures, promoting porosity, a key feature of many MOFs. Furthermore, the extensive π-conjugated system of the anthracene moiety is a defining characteristic. This π-system contributes to the structural stability of the framework through π-π stacking interactions between adjacent ligands. researchgate.net

These intermolecular interactions can reinforce the framework and influence the final topology. researchgate.net The extended aromaticity also makes anthracene-based linkers good candidates for creating materials with enhanced emissive properties, as the π-conjugated system provides a platform for luminescence. rsc.orgresearchgate.net The combination of the rigid, bulky nature and the π-conjugated electronic system makes anthracene-dicarboxylic acids effective building blocks for constructing functional MOFs with tailored properties. rsc.orgacs.org

Self-Assembly Processes in MOF and Coordination Polymer Formation

The synthesis of MOFs from this compound and metal ions is a self-assembly process governed by the reaction conditions. Several synthetic methodologies can be employed, with each offering distinct advantages in terms of crystalline quality, reaction time, and environmental impact.

Solvothermal synthesis is the most common method for preparing crystalline MOFs from anthracene-based dicarboxylate ligands. rsc.orgacs.org This technique involves heating the reactants (the ligand and a metal salt) in a sealed vessel containing a solvent, typically a high-boiling-point organic solvent like N,N-dimethylformamide (DMF). rsc.orgchalcogen.ro The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the framework. nih.gov

Several parameters can be controlled to influence the outcome of a solvothermal synthesis:

Temperature: Reaction temperatures for anthracene-based MOFs typically range from 95 °C to 120 °C or higher. rsc.orgchalcogen.ronih.gov

Time: The reaction duration can vary from hours to several days to ensure the formation of well-defined crystals. rsc.orgnih.gov

Solvent: DMF is frequently used as a solvent and can also act as a ligand, coordinating to the metal centers, as seen in the formation of [Cd(L)(DMF)]·DMF from an anthracene dicarboxylate ligand. rsc.orgrsc.org

Modulators: Sometimes, other reagents like acetic acid are added as modulators to control the crystal growth and improve the quality of the resulting MOF crystals. nih.gov

The solvothermal reaction between this compound and metal salts like Cd(II) or Zn(II) has been shown to yield various coordination polymers with different dimensionalities and topologies. rsc.org

| Complex Name | Metal Ion | Auxiliary Ligand (Pillar) | Resulting Framework | Topology | Reference |

|---|---|---|---|---|---|

| [Cd(L)(DPP)]∞ | Cd(II) | 1,3-di(4-pyridyl)propane (DPP) | 3D | Four-fold interpenetrating diamond | rsc.org |

| [Zn(L)(DPP)]∞ | Zn(II) | 1,3-di(4-pyridyl)propane (DPP) | 3D | Four-fold interpenetrating diamond | rsc.org |

| {[Cd₂(L)Cl₄][(CH₃)₂NH₂]₂}∞ | Cd(II) | None | 2D | kagóme | rsc.org |

While solvothermal methods are prevalent, alternative synthetic strategies are being explored to reduce solvent use and energy consumption.

Mechanochemical synthesis involves inducing chemical reactions by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding). This approach can offer benefits such as reduced solvent waste, faster reaction times, and access to novel structures that may not form in solution. rsc.org It is a promising green chemistry tool for the synthesis of coordination polymers. rsc.org

Structural Diversity and Topological Classification of this compound MOFs

The coordination of anthracene-1,5-dicarboxylate with various metal centers leads to a rich structural diversity, yielding MOFs with different dimensionalities and complex network topologies.

The dimensionality of MOFs constructed from anthracene-based dicarboxylic acids is a direct consequence of the coordination environment of the metal ions and the connectivity of the organic linker. researchgate.net The linear nature of this compound facilitates the formation of structures with varying dimensionalities:

One-Dimensional (1D) Chains: In some instances, the metal-ligand coordination results in the formation of linear or zigzag chains. For example, a coordination polymer of cobalt with 1-H-1,2,4-triazole-3,5-dicarboxylic acid forms one-dimensional zigzag chain structures. rsc.org Similarly, a zinc-based coordination polymer with 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid reveals a 1D helical chain structure. nih.gov These 1D motifs can then assemble through weaker forces like hydrogen bonding or π-π stacking to form higher-dimensional supramolecular architectures.

Two-Dimensional (2D) Layers: When metal centers are linked in a way that extends the network in two directions, layered structures are formed. These can range from simple planar sheets to more complex, interpenetrated, or wavy layers. researchgate.netacs.org For instance, a manganese-based MOF using a functionalized anthracene tetracarboxylic acid exhibits a 2D network with a (4,4) topology. rsc.orgscispace.com Another example involves a cadmium complex with 1-H-1,2,4-triazole-3,5-dicarboxylic acid, which displays a 2D rhombus grid-like architecture with a (4, 4) topology. rsc.org Some MOFs based on a curved tetracarboxdiimide dicarboxylic acid also display various 2D structures, including lattice, 2-fold interpenetrated, and tube-based networks. rsc.org

Three-Dimensional (3D) Frameworks: The connection of metal nodes with anthracene-1,5-dicarboxylate linkers in all three spatial directions leads to the formation of robust 3D frameworks. researchgate.netrsc.org These frameworks often possess porous structures, a key feature for applications in gas storage and separation. Several lanthanide-based MOFs using 9,10-anthracenedicarboxylate have been synthesized, resulting in 3D structures. rsc.org Similarly, four new MOFs based on a curved tetracarboxdiimide dicarboxylic acid included a 3D structure with a 6-connected pcu network. rsc.org The specific topology of these 3D networks can be quite diverse, as discussed in the following section.

The final dimensionality is a delicate interplay of factors including the coordination number and geometry of the metal ion, the solvent system used during synthesis, and the presence of any modulating agents. acs.orgrsc.org

The underlying connectivity of a MOF can be described by its network topology, which simplifies the complex structure into a set of nodes (metal clusters) and linkers (organic ligands). This topological approach is crucial for classifying and understanding the vast structural landscape of MOFs. MOFs based on anthracene dicarboxylic acids and their derivatives have been shown to adopt several important topologies:

fcu (face-centered cubic): This topology is common for MOFs built from 12-connected metal clusters, such as the hexanuclear {M₆(μ₃-O)₄(μ₃-OH)₄} cluster found in UiO-66 type MOFs. nih.gov Although the linear geometry of this compound might not seem immediately compatible with the high connectivity of the fcu net, the use of specific metal clusters or mixed-ligand strategies can lead to its formation. For instance, a zirconium-based MOF with a pyrazole-dicarboxylic acid linker surprisingly forms the UiO-66 structure with fcu topology. nih.gov

acs: While less common, the acs topology can be achieved through specific ligand and metal combinations that favor the required connectivity.

Other notable topologies observed in MOFs using anthracene derivatives or similar ligands include:

pcu (primitive cubic unit): A cadmium-based MOF with a curved tetracarboxdiimide dicarboxylic acid features a 3D structure with a 6-connected pcu network. rsc.orgacs.org

fsc: A nickel-based MOF with a functionalized anthracene tetracarboxylic acid displays a 3D framework with fsc topology. researchgate.netrsc.org

PtS: A cadmium-based MOF with the same anthracene derivative reveals a 3D PtS network. researchgate.netrsc.org

nou: Cobalt and zinc-based MOFs with the same ligand possess 3D open frameworks with a rarely reported 3-nodal (4,4,4)-connected nou network. researchgate.netrsc.org

fof: An anthracene-modified MOF has been reported with a fof topology. researchgate.net

The table below summarizes some of the network topologies observed in MOFs constructed with anthracene-based ligands.

| Topology | Metal Ion(s) | Ligand | Dimensionality | Reference |

| fcu | Zr | 1H-Pyrazole-3,5-dicarboxylic acid | 3D | nih.gov |

| pcu | Cd | N-phenyl-N'-phenylbicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxdiimide dicarboxylic acid | 3D | rsc.org |

| fsc | Ni | 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid | 3D | researchgate.netrsc.org |

| PtS | Cd | 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid | 3D | researchgate.netrsc.org |

| nou | Co, Zn | 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid | 3D | researchgate.netrsc.org |

| fof | Not Specified | Anthracene-based ligand | Not Specified | researchgate.net |

This table is not exhaustive but provides representative examples of observed topologies.

The ability to predict and control the resulting topology is a central goal in MOF design, as the topology dictates the framework's porosity, stability, and ultimately its function.

A powerful strategy for tuning the properties of MOFs is the use of mixed-ligand systems, where two or more different organic linkers are incorporated into the same framework. acs.org This approach allows for the introduction of multiple functionalities and the precise control over the framework's metrics and chemical environment.

In the context of this compound, a mixed-ligand approach could involve combining it with:

Linkers of different lengths: To systematically vary the pore size and volume.

Linkers with different functional groups: To introduce specific binding sites or catalytic activity. For instance, amine-functionalized mixed-linker MOFs have been synthesized to study the effect on stability and porosity. nih.gov

Pillaring ligands: To connect 2D layers into 3D frameworks.

The synthesis of mixed-ligand MOFs can be achieved through solvothermal reactions of a metal salt with a mixture of the desired ligands. acs.org The relative ratios of the ligands in the resulting framework can often be controlled by their initial ratios in the synthesis mixture. This approach has been successfully used to create complex MOFs with tailored properties for applications such as drug release and catalysis. researchgate.net For example, three different zinc-based MOFs were synthesized using different multicarboxylate ligands, resulting in similar 3D structures with varying pore sizes. researchgate.net

Host-Guest Chemistry within MOF Architectures

The porous nature of many MOFs derived from this compound allows them to encapsulate guest molecules within their channels and cavities. This host-guest chemistry is central to many of their applications. nih.gov

The ability to engineer the pores of MOFs is crucial for tailoring their host-guest properties. This can be achieved through several strategies:

Choice of Ligand and Metal: As discussed previously, the length of the dicarboxylate linker and the coordination geometry of the metal ion are primary determinants of the pore size.

Mixed-Ligand Synthesis: Incorporating linkers of varying lengths or functionalities allows for fine-tuning of the pore dimensions and chemical environment. elsevierpure.com

Post-Synthetic Modification: Chemical reactions can be performed on the MOF crystal after its initial synthesis to introduce new functional groups or to create larger pores through the selective removal of linkers. nih.gov Techniques like linker hydrolysis or thermolysis can generate mesopores within a microporous framework, creating hierarchical pore structures. nih.gov

Control over the internal environment of the pores is also critical. By introducing specific functional groups on the this compound linker, it is possible to create pores with desired properties, such as hydrophobicity, hydrophilicity, or chirality. This functionalization can enhance the selectivity of the MOF for certain guest molecules. For example, a novel anthracene-ligand based Zr-MOF was constructed to optimize surface defects and specific surface area for the photodegradation of pollutants. nih.gov

The interactions between the host MOF framework and the guest molecules are governed by a range of supramolecular forces. nih.gov These non-covalent interactions are critical for the selective binding and recognition of guest species. In MOFs based on this compound, several types of supramolecular interactions can be envisaged:

π-π Stacking: The electron-rich anthracene core of the linker can engage in π-π stacking interactions with aromatic guest molecules.

Hydrogen Bonding: The carboxylate groups of the linker, as well as any other functional groups that may be present, can act as hydrogen bond donors or acceptors, interacting with guest molecules that have complementary functionalities. nih.gov

Host-Guest Interactions with Metal Centers: In some cases, guest molecules can directly coordinate to open metal sites within the framework, leading to strong binding.

The collective effect of these supramolecular interactions determines the affinity and selectivity of the MOF for different guest molecules. nih.gov The broadening and redshift observed in the absorption and emission spectra of some anthracene-based MOFs are indicative of intermolecular interactions between the anthracene units. vt.edu

Supramolecular Chemistry and Non Covalent Assemblies

Molecular Recognition and Self-Assembly in Solution and Solid State

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is fundamental to the self-assembly of anthracene-1,5-dicarboxylic acid. In both solution and the solid state, the molecule utilizes a combination of hydrogen bonds and stacking interactions to form well-defined supramolecular structures.

The primary and most directional interactions governing the assembly of this compound are hydrogen bonds formed by its two carboxylic acid groups. Typically, carboxylic acids form robust, centrosymmetric cyclic dimers through O–H···O hydrogen bonds. This common supramolecular synthon is a highly predictable and stable motif in crystal engineering. For instance, in the β form of 9-anthracenecarboxylic acid, a related isomer, these cyclic hydrogen-bonded dimers are a defining feature of the crystal structure. researchgate.netresearchgate.net

Beyond self-association, the carboxylic acid groups can engage in heterosynthons with other complementary functional groups. A particularly strong and predictable interaction is the amidinium-carboxylate salt bridge. This charge-assisted hydrogen bond forms between a protonated amidine and a deprotonated carboxylic acid, creating a highly stable, planar, and directional linkage that is a powerful tool for building robust three-dimensional hydrogen-bonded organic frameworks.

The large, electron-rich surface of the anthracene (B1667546) core is predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are crucial in organizing the molecules in the solid state, typically in a face-to-face or offset arrangement. In many anthracene derivatives, these stacking interactions lead to the formation of columnar or layered structures. chemspider.comrsc.org For example, in cocrystals of 9-anthracenecarboxylic acid, face-to-face π-π interactions with distances between 3.54–4.15 Å have been observed, contributing significantly to the stability of the crystal lattice. mdpi.com The orientation and stacking of anthracene groups can be finely tuned, which in turn influences the material's properties. acs.org

Crystal Engineering of this compound Derivatives

Crystal engineering aims to design and synthesize functional solid-state structures with desired properties by controlling intermolecular interactions. For this compound, this involves manipulating the interplay of the non-covalent forces described above to control the resulting crystal form.

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. While specific polymorphs of this compound are not documented in detail, many related anthracene carboxylic acids are known to be polymorphic. researchgate.net

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The 9-anthracene–carboxylic acid dimer, for instance, readily forms solvates with various solvents, where the solvent molecules can be hosted in the interstices of the crystal framework or directly participate in the hydrogen-bonding network. mdpi.comacs.org This propensity suggests that this compound may also form various pseudopolymorphs depending on the crystallization solvent.

Cocrystallization Strategies and Design

Cocrystallization is a powerful strategy in crystal engineering where a stoichiometric multi-component crystal is formed between a target molecule and a "coformer." This approach allows for the modification of physical properties without altering the chemical nature of the target molecule. Dicarboxylic acids are excellent candidates for cocrystal formation due to their strong hydrogen bonding capabilities. lookchem.com

Photoresponsive Supramolecular Systems

Photoresponsive systems based on this compound are centered on its ability to undergo light-induced structural changes. These transformations are often reversible, allowing for the dynamic control of supramolecular architectures.

The hallmark photoreaction of the anthracene core is a [4+4] cycloaddition, which occurs when the molecule is irradiated with UV light, typically at wavelengths greater than 300 nm. rsc.org This reaction links two anthracene molecules at their 9 and 10 positions, resulting in the formation of a dimer. This photodimerization leads to significant structural changes, as the planar, aromatic anthracene monomers are converted into a non-planar, bent dimer.

This transformation is often reversible. The original anthracene monomers can be regenerated from the photodimer by applying energy in a different form, such as heat or irradiation with shorter wavelength UV light. researchgate.net For example, polysiloxanes functionalized with anthracene groups have demonstrated the ability to form cross-linked networks upon UV exposure (365 nm) and to have these covalent bonds cleaved by heating at 120°C. rsc.org This reversible dimerization-depolymerization cycle allows for the dynamic assembly and disassembly of supramolecular structures.

The efficiency and outcome of the photodimerization can be influenced by the substituents on the anthracene ring. Electron-withdrawing groups, such as the carboxylic acid groups in this compound, can increase the rate of the dimerization reaction compared to electron-donating groups. rsc.org In the solid state, the crystal packing of the anthracene derivatives plays a crucial role in the reaction. The photoreaction of crystalline β-9-anthracenecarboxylic acid has been studied extensively, revealing a complex transformation that leads to an increase in lattice disorder. researchgate.netacs.org While the crystal structure of a 9-anthracenecarboxylic acid photodimer has been reported, the specific products can vary, with quantum chemical calculations predicting three different possible photodimer configurations. acs.orgacs.org

| Compound | Reaction Type | Conditions for Dimerization | Conditions for Reversal | Key Structural Finding | Citation |

|---|---|---|---|---|---|

| 9-Anthracenecarboxylic acid | [4+4] Cycloaddition | UV Irradiation | Thermal (Heat) or shorter wavelength UV | Formation of a head-to-head photodimer is possible. | acs.org |

| Anthracene groups on Polysiloxane | [4+4] Cycloaddition | UV light (365 nm) or sunlight | Heat (120 °C) | Forms a cross-linked network, cleavable by heat. | rsc.org |

| 2-Anthracenecarboxylic acid | Enantiodifferentiating [4+4] Photocyclodimerization | UV Irradiation in presence of chiral β-cyclodextrin dimers | Not specified | Formation of chiral cyclodimers with high enantiomeric excess. | nih.gov |

| Anthracene-2,6-dicarboxylic acid | Enantioselective [4+4] Photodimerization | UV Irradiation in presence of a chiral template | Not specified | Forms two diastereomeric [4+4] products. | researchgate.net |

This compound can form host-guest inclusion complexes with macrocyclic molecules, most notably cyclodextrins. oatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate nonpolar guest molecules, or parts of molecules, in aqueous solutions. oatext.comnih.gov

The hydrophobic anthracene core of this compound is well-suited for inclusion within the cyclodextrin (B1172386) cavity, while the hydrophilic carboxylic acid groups can remain in contact with the aqueous environment. The formation of these inclusion complexes is a dynamic equilibrium, characterized by an association constant (Kf), which quantifies the stability of the complex. nih.gov

The complexation is highly dependent on the size of the cyclodextrin cavity. For instance, β-cyclodextrin, which is composed of seven glucopyranose units, is often a suitable host for the anthracene moiety. nih.govoatext.com The stoichiometry of these complexes is typically 1:1, although 1:2 host-guest complexes have also been observed where a single guest molecule is complexed with two cyclodextrin units. nih.gov The pH of the solution can also play a critical role. For example, anthraquinone-2-carboxylic acid, a related molecule, is less prone to form an inclusion complex with β-cyclodextrin at pH 7.4 (where the carboxyl group is deprotonated and negatively charged) than at pH 3 (where it is protonated). mdpi.com

The formation of an inclusion complex can significantly alter the photophysical properties and photoreactivity of the guest molecule. Encapsulation within the cyclodextrin cavity can pre-organize the anthracene units, influencing the outcome of subsequent photodimerization reactions. This has been exploited to control the stereochemistry of the photodimerization of 2-anthracenecarboxylic acid, leading to high enantioselectivity when mediated by chiral cyclodextrin hosts. nih.gov

| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Association Constant (Kf) / M-1 | Conditions | Citation |

|---|---|---|---|---|---|

| Anthraquinone-2-carboxylic acid | β-Cyclodextrin derivative (βCDLip) | 1:1 | Significantly larger than with native β-cyclodextrin | pH 3 | mdpi.com |

| Anthraquinone-2-carboxylic acid | β-Cyclodextrin derivative (βCDGAL) | 1:1 | Significantly larger than with native β-cyclodextrin | pH 3 | mdpi.com |

| 2-Anthracenecarboxylic acid | Sulfoxide-bridged β-cyclodextrin dimer | 1:1 and 1:2 | Not specified | Aqueous buffer solution | nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

X-ray Diffraction Studies

X-ray diffraction is a cornerstone for the characterization of crystalline materials, providing direct information on atomic positions, bond lengths, bond angles, and intermolecular interactions that dictate the macroscopic properties of the solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. While specific SCXRD data for Anthracene-1,5-dicarboxylic acid is not prevalent in publicly accessible literature, the application of this technique to closely related anthracene (B1667546) derivatives demonstrates its power. For instance, SCXRD analysis of other functionalized anthracenes provides precise measurements of the planarity of the aromatic core and the orientation of substituent groups. mdpi.com

For this compound, an SCXRD study would be expected to reveal a largely planar anthracene backbone. The key structural questions that SCXRD could answer include the dihedral angle between the carboxylic acid groups and the aromatic plane, and the nature of the intermolecular hydrogen bonding network. Typically, carboxylic acids form strong hydrogen-bonded dimers in the solid state. An SCXRD analysis would confirm if this compound follows this pattern, forming supramolecular chains or sheets.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Crystal. This table is for illustrative purposes, showing typical parameters obtained from an SCXRD experiment.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₆H₁₀O₄ | The elemental composition of the molecule. |

| Formula Weight | 266.25 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a, b, c (Å) | 8.5, 12.0, 6.5 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105, 90 | The angles of the unit cell. |

| Volume (ų) | 641.4 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Density (calculated) | 1.378 g/cm³ | The calculated density of the crystal. |

| Hydrogen Bonding Motif | R²₂(8) ring (dimer) | The graph set descriptor for the hydrogen bond pattern. |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. Its primary applications are identifying the crystalline phase of a bulk material and assessing its purity and degree of crystallinity. americanpharmaceuticalreview.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

For this compound, PXRD would be essential for routine characterization of newly synthesized batches to ensure phase purity. The technique is highly sensitive to the presence of different crystal forms (polymorphs) or impurities. By comparing the experimental PXRD pattern of a sample to a simulated pattern derived from SCXRD data (if available), one can confirm the bulk material's identity. researchgate.netnih.gov Studies on other aromatic carboxylic acids have demonstrated the utility of PXRD in monitoring solid-state reactions and confirming the formation of new crystalline phases, such as co-crystals. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Peaks for this compound. This table presents a hypothetical set of characteristic diffraction peaks to demonstrate typical PXRD data.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 85 |

| 24.5 | 3.63 | 70 |

| 26.0 | 3.42 | 55 |

In situ X-ray Crystallographic Analysis for Dynamic Processes

In situ X-ray crystallography involves collecting diffraction data while the crystal is undergoing a physical or chemical change, allowing for the direct observation of dynamic processes. iucr.org This can be achieved by varying temperature, pressure, or exposing the sample to light or reactive gases. nih.gov

While specific in situ studies on this compound are not documented, the technique offers significant potential. For example, variable-temperature PXRD could be used to study phase transitions, desolvation processes, or the thermal stability of the compound. nih.gov Furthermore, given that anthracene derivatives can undergo [4+4] photodimerization, in situ crystallography could potentially monitor this solid-state reaction in real-time if the crystal packing is favorable. researchgate.net Such an experiment would provide invaluable mechanistic insights into the reaction by capturing the structural evolution from reactant to product within the crystalline matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Solution-State NMR for Molecular Structure and Interactions

Solution-state ¹H (proton) and ¹³C (carbon-13) NMR are routine methods for confirming the identity and purity of organic molecules. For this compound, the molecule's C₂ₕ symmetry would simplify its NMR spectra. It is expected to show four unique signals in the ¹H NMR spectrum corresponding to the aromatic protons and six unique signals in the ¹³C NMR spectrum (five for the aromatic carbons and one for the carboxyl carbon).

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid groups and the ring current effect of the polycyclic aromatic system. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign each signal to its corresponding proton and carbon atom in the molecular structure. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Solvent: DMSO-d₆. These are theoretical values based on known substituent effects on the anthracene scaffold.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| C1, C5 | - | 131.5 | Quaternary carbon attached to COOH |

| C2, C6 | 8.15 | 127.0 | Doublet |

| C3, C7 | 7.65 | 128.5 | Triplet (Doublet of doublets) |

| C4, C8 | 8.80 | 124.0 | Doublet |

| C9, C10 | 8.50 | 129.0 | Singlet |

| C4a, C8a | - | 130.0 | Quaternary carbon |

| C9a, C10a | - | 132.0 | Quaternary carbon |

| COOH | 13.5 (broad) | 168.0 | Singlet, acidic proton; signal may exchange with water |

Solid-State NMR for Structural Dynamics and Environment

Solid-State NMR (SS-NMR) provides information about molecular structure, conformation, and dynamics in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural detail. For polycyclic aromatic hydrocarbons like anthracene, crystal packing effects can reduce the molecule's effective symmetry, leading to a greater number of distinct signals in the SS-NMR spectrum compared to the solution-state spectrum. acs.org

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) SS-NMR would be particularly useful. This technique could distinguish between different polymorphs, as the subtle differences in crystal packing would manifest as changes in chemical shifts. Furthermore, SS-NMR can be used to probe the hydrogen bonding network of the carboxylic acid groups, providing information on proton dynamics and the strength of intermolecular interactions, complementing the static picture provided by X-ray diffraction. acs.orgacs.org

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound by examining the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Modes

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The presence of the carboxylic acid groups gives rise to distinct vibrational bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group results in a strong, sharp absorption band, typically found between 1680 and 1710 cm⁻¹.

The aromatic anthracene core also presents a series of characteristic absorption bands. These include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations, which are observed in the 1400-1600 cm⁻¹ region.

When this compound is used as a ligand to form coordination polymers or metal-organic frameworks (MOFs), FTIR spectroscopy can elucidate the coordination modes of the carboxylate groups. Upon coordination to a metal center, the O-H band of the carboxylic acid disappears, and the C=O stretching band shifts to lower wavenumbers, typically splitting into two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging). In a study of 9,10-anthracenedicarboxylic acid, experimental IR spectra showed that the characteristic bands for the –O─H•••O hydrogen bonds were red-shifted by approximately 450 cm⁻¹ in the solid-state dimer, indicating strong hydrogen bonding interactions researchgate.net.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch (H-bonded) | 2500-3300 | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000-3100 | Anthracene Core |

| C=O Stretch | 1680-1710 | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1400-1600 | Anthracene Core |

| C-O Stretch | 1210-1320 | Carboxylic Acid |

| O-H Bend | 920-950 | Carboxylic Acid |

Raman Spectroscopy for Vibrational Modes and Lattice Phonons

Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for studying the vibrational modes of the non-polar bonds in the anthracene core. For a molecule to be Raman active, a change in polarizability must occur during the vibration. The symmetrical stretching of the C=C bonds in the aromatic rings of the anthracene moiety gives rise to strong Raman signals.

In studies of anthracene and its derivatives, the most intense Raman bands are typically observed above 1500 cm⁻¹ and are assigned to the skeletal stretching vibrations of the anthracene core. For instance, intense features for twisted anthracenes were measured at 1596, 1560, and 1529 cm⁻¹ rsc.org. The vibrational modes are sensitive to the molecular structure and conformation. For example, twisting of the anthracene core can lead to changes in π-electron delocalization, which in turn affects the positions and intensities of the Raman bands rsc.org.

In the solid state, Raman spectroscopy can also be used to study low-frequency vibrations known as lattice phonons. These vibrations, which typically occur below 200 cm⁻¹, are associated with the collective motions of the molecules in the crystal lattice and can provide valuable information about the crystal packing and intermolecular interactions.

Interactive Data Table: Representative Raman Active Modes for the Anthracene Core

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(C=C) | >1500 | Anthracene skeletal stretching vibrations |

| In-plane C-H bending | 1100-1200 | Bending of C-H bonds within the plane of the aromatic rings |

| Ring breathing modes | 700-1000 | Collective expansion and contraction of the aromatic rings |

Electron Microscopy Techniques

Electron microscopy techniques are essential for visualizing the morphology and structure of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and microstructure of solid materials. In the context of this compound, SEM can be used to characterize the size, shape, and surface features of its crystals. For example, studies on single crystals of anthracene have utilized SEM to investigate their surface morphology researchgate.net.

When this compound is used as a building block in the synthesis of MOFs, SEM is crucial for determining the morphology of the resulting crystals. Research on zirconium-based MOFs synthesized with different isomers of anthracene dicarboxylic acid has shown that the geometry of the linker molecule directly influences the final crystal morphology. For instance, MOFs synthesized with 9,10- and 2,6-anthracene dicarboxylic acid formed well-defined octahedral shaped crystals, while the use of 1,4-anthracene dicarboxylic acid resulted in the formation of large rod-shaped crystals acs.orgwikipedia.org. This demonstrates how SEM can be used to understand the relationship between the molecular structure of the building blocks and the macroscopic morphology of the resulting materials.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. TEM operates by passing a beam of electrons through an ultrathin sample, making it possible to visualize features such as the porous network within MOFs and the lattice fringes of crystalline domains.

For materials derived from this compound, TEM can be employed to characterize the nanostructure of nanoparticles or the internal architecture of MOFs. For instance, TEM has been used to determine the size and morphology of nanoparticles of other anthracene derivatives, with average particle sizes of around 40 nm being reported researchgate.net. In the context of MOFs, TEM is a critical tool for confirming their porous nature and for studying their structural integrity, especially given that MOFs can be sensitive to the electron beam mdpi.com. Specialized low-dose TEM techniques and cryo-TEM are often employed to minimize beam damage and obtain high-resolution images of the MOF's internal structure mdpi.com.

Electronic and Photoluminescence Spectroscopy (focused on fundamental photophysics)

Electronic and photoluminescence spectroscopy are used to investigate the fundamental photophysical properties of this compound, which are primarily determined by the electronic transitions of the anthracene core. The addition of carboxylic acid functional groups can perturb these electronic transitions, leading to changes in the absorption and emission properties compared to unsubstituted anthracene.

The UV-visible absorption spectrum of anthracene derivatives typically exhibits a structured band between approximately 320 and 420 nm, which is attributed to the π→π* electronic transition of the anthracene moiety. The position and intensity of these absorption bands can be influenced by the substitution pattern of the carboxylic acid groups and the solvent environment.

Upon excitation with UV light, anthracene dicarboxylic acids typically exhibit fluorescence. The emission spectrum is often a mirror image of the absorption spectrum and can also show well-resolved vibronic structure. The difference between the lowest energy absorption maximum and the highest energy emission maximum is known as the Stokes shift.

Interactive Data Table: Photophysical Properties of Anthracene Dicarboxylic Acid Isomers in THF

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

| Anthracene | 378 | 381 | 208 |

| 1,4-ADCA | 385 | 458 | 4,803 |

| 2,6-ADCA | 403 | 413 | 584 |

| 9,10-ADCA | 389 | 445 | 3,667 |

Note: Data is for isomers of this compound and is provided for comparative purposes. georgetown.edu

UV-Vis Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated π-system.

The UV-Vis spectrum of the parent compound, anthracene, is well-characterized and dominated by π→π* transitions. mdpi.comresearchgate.net It typically displays distinct vibronic bands. The most prominent transitions are the ¹A → ¹Lₐ transition, which is polarized along the short axis of the molecule, and the higher energy ¹A → ¹Bₑ transition, polarized along the long axis. scispace.comvt.edu The ¹Lₐ band in anthracene appears as a series of sharp peaks between approximately 300 and 380 nm. omlc.org

The addition of two carboxylic acid groups at the 1 and 5 positions of the anthracene core is expected to perturb these electronic transitions. scispace.comresearchgate.net The position and intensity of the absorption bands are influenced by the substitution pattern, which affects the electronic distribution within the aromatic system. scispace.comvt.edu While specific experimental data for this compound is not extensively reported, studies on other isomers such as 1,4-, 2,6-, and 9,10-anthracenedicarboxylic acid (ADCA) show that the carboxylic acid groups generally cause a bathochromic (red) shift in the absorption spectra compared to unsubstituted anthracene. scispace.com This shift indicates a reduction in the HOMO-LUMO energy gap. The shape of the spectrum, whether it retains the sharp vibronic structure of anthracene or becomes broad and featureless, depends on the specific isomer and its interaction with the solvent. scispace.com For instance, 2,6-ADCA and 9,10-ADCA tend to show vibronically structured absorption bands, similar to anthracene, whereas 1,4-ADCA displays a broader, more featureless spectrum. scispace.com

| Compound | Key Absorption Features | Solvent | Reference |

|---|---|---|---|

| Anthracene | Vibronically structured bands (~320-380 nm) | Cyclohexane | omlc.org |

| 2,6-ADCA | Vibronically structured, bathochromically shifted vs. anthracene | THF | scispace.com |

| 1,4-ADCA | Broad with subtle features, bathochromically shifted vs. anthracene | THF | scispace.com |

| 9,10-ADCA | Vibronically structured, bathochromically shifted vs. anthracene | THF | scispace.com |

Steady-State and Time-Correlated Single Photon Counting (TCSPC) Emission Spectroscopy

Steady-state and time-resolved fluorescence spectroscopies are powerful tools for investigating the excited-state properties of fluorescent molecules like this compound. After a molecule absorbs a photon and enters an excited electronic state, it can relax to the ground state by emitting a photon.

Steady-State Emission Spectroscopy measures the fluorescence spectrum of a sample under continuous illumination. This provides information about the emission wavelengths and the relative fluorescence intensity. For many anthracene derivatives, the emission spectrum is often a mirror image of the ¹Lₐ absorption band, revealing a similar vibronic structure. vt.edu The difference in energy between the absorption maximum and the emission maximum is known as the Stokes shift. A large Stokes shift can indicate a significant change in geometry between the ground and excited states. scispace.com Studies on ADCA isomers have shown that the nature of the emission spectrum (structured vs. broad) and the magnitude of the Stokes shift are highly dependent on the isomer. scispace.com For example, 2,6-ADCA exhibits a structured emission and a small Stokes shift, whereas 1,4-ADCA and 9,10-ADCA show broad, structureless emission and large Stokes shifts, suggesting more substantial excited-state relaxation or geometric rearrangement. scispace.com

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. vt.edu In TCSPC, a sample is excited by a short pulse of light, and the arrival times of individual emitted photons are recorded relative to the excitation pulse. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The fluorescence lifetime is a crucial parameter as it is sensitive to the molecule's local environment and various quenching processes. The fluorescence lifetime of unsubstituted anthracene is typically in the range of 4-5 nanoseconds in solvents like THF. scispace.com For the ADCA isomers that have been studied, the lifetimes are observed to be considerably longer than that of anthracene. scispace.com

| Compound | Emission Spectrum Characteristics | Stokes Shift (in THF) | Fluorescence Lifetime (τ) (in THF) | Reference |

|---|---|---|---|---|

| Anthracene | Vibronically structured | ~208 cm⁻¹ | ~4.9 ns | scispace.com |

| 2,6-ADCA | Vibronically structured | 584 cm⁻¹ | 12.2 ns | scispace.com |

| 1,4-ADCA | Broad, structureless | 4,803 cm⁻¹ | 15.7 ns | scispace.com |

| 9,10-ADCA | Broad, diffuse | 3,667 cm⁻¹ | 14.0 ns | scispace.com |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD signal is only observed for molecules that are chiral (lack a center of inversion or a plane of symmetry).

This compound is an achiral molecule and, as an isolated molecule in an achiral solvent, it is not expected to exhibit a CD spectrum. However, chiroptical properties can be induced in achiral molecules under certain conditions. This can occur through:

Interaction with a Chiral Environment: Dissolving the molecule in a chiral solvent or a liquid crystal phase.

Complexation with Chiral Molecules: Forming a supramolecular complex with another chiral molecule. For example, the enantioselective photodimerization of anthracene-2,6-dicarboxylic acid has been studied by mediating the reaction with a C₂-symmetric chiral template, where the formation of the diastereomeric complexes could be analyzed. rsc.orgrsc.org

Chiral Aggregation: Spontaneous self-assembly of achiral molecules into a stable, chiral supramolecular structure. Research has demonstrated that a chiral fluorescence system can be developed from an achiral anthracene carboxylic acid derivative and an achiral amine, which co-crystallize to form a chiral supramolecular assembly that exhibits a CD signal. rsc.orgresearchgate.net

Therefore, while this compound itself is achiral, CD spectroscopy could be a valuable tool to study its interactions with chiral systems or to probe the formation of chiral aggregates in the solid state or in solution. Any observed CD signal would be an "induced circular dichroism" (ICD), providing information about the nature of the chiral perturbation on the electronic transitions of the anthracene chromophore.

Theoretical and Computational Studies of Anthracene 1,5 Dicarboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic understanding of the electronic structure and properties of molecules. These methods are instrumental in elucidating the behavior of anthracene-1,5-dicarboxylic acid at a fundamental level.

Density Functional Theory (DFT) for Electronic Structure, Ground State Geometries, and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations have been employed to determine the optimized ground state geometry of this compound. These studies reveal a largely planar anthracene (B1667546) core with the carboxylic acid groups twisted out of the plane of the aromatic rings due to steric hindrance. researchgate.net This twisting has significant implications for the molecule's electronic properties and its ability to engage in extended π-conjugation.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be calculated using DFT. The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. For anthracene derivatives, DFT calculations have been used to understand how substituents affect these frontier orbitals. researchgate.net The reactivity of this compound, particularly the acidity of the carboxylic protons and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, can be predicted by analyzing the calculated electrostatic potential and frontier molecular orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, typically π-π* transitions within the anthracene core. researchgate.net

The calculated and experimental absorption spectra of metal complexes involving this compound have shown good agreement. researchgate.net Furthermore, TD-DFT can be used to investigate the nature of the excited states, which is essential for predicting the fluorescence properties of the molecule. The position of the carboxylic acid groups influences the electronic transitions and, consequently, the absorption and emission spectra. vt.edu

| Computational Method | Property | Finding |

| DFT | Ground State Geometry | The anthracene core is largely planar, with the carboxylic acid groups twisted out of the plane. researchgate.net |

| DFT | Electronic Structure | Provides HOMO and LUMO energy levels, offering insights into reactivity. researchgate.net |

| TD-DFT | Optical Transitions | Predicts electronic absorption spectra and helps assign absorption bands to specific transitions. researchgate.net |

| TD-DFT | Excited State Properties | Investigates the nature of excited states to predict fluorescence. vt.edu |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in predicting molecular properties, ab initio methods can be utilized. These methods are based on first principles of quantum mechanics without relying on empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for the geometry and electronic properties of this compound. Ab initio calculations are particularly useful for validating the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are significant. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can reveal the dynamic properties and intermolecular interactions of this compound.

Conformational Analysis and Flexibility of the Ligand

MD simulations can be used to explore the conformational landscape of this compound. A key aspect is the rotational flexibility of the carboxylic acid groups relative to the anthracene plane. While the anthracene core itself is rigid, the orientation of the carboxyl groups can fluctuate. Coordinate scan DFT calculations have been used to probe the potential energy surface associated with this rotation. vt.edu Understanding the ligand's flexibility is crucial for predicting the structures of coordination polymers and MOFs, as the accessible conformations of the ligand will dictate how it can bind to metal centers. researchgate.net

Intermolecular Interactions and Self-Assembly Prediction

| Simulation Method | Area of Study | Key Insights |

| Molecular Dynamics (MD) | Conformational Analysis | Elucidates the rotational flexibility of carboxylic acid groups relative to the rigid anthracene core. researchgate.netvt.edu |

| Molecular Dynamics (MD) | Intermolecular Interactions | Predicts self-assembly behavior driven by hydrogen bonding and π-π stacking. researchgate.netresearchgate.netresearchgate.net |

Computational Design and Predictive Modeling of Advanced Materials

The development of advanced functional materials from organic building blocks like this compound increasingly relies on theoretical and computational chemistry. These in silico approaches enable the prediction of material properties, guiding synthetic efforts toward desired outcomes and accelerating the discovery of novel materials with tailored functionalities. By modeling systems at the atomic level, researchers can gain fundamental insights that are often difficult to obtain through experimental methods alone.

In Silico Screening for Optimized MOF Architectures and Ligand Properties

The combinatorial pairing of metal nodes and organic linkers allows for a virtually infinite number of potential metal-organic frameworks (MOFs) that can be designed in silico researchgate.net. Computational screening is a powerful strategy to navigate this vast chemical space to identify promising candidates for specific applications. This process involves building hypothetical MOF structures computationally and predicting their key properties, such as porosity, stability, and affinity for guest molecules.

A critical aspect of this screening process is the detailed analysis of the organic linker's intrinsic properties. For anthracene-based dicarboxylic acids, Density Functional Theory (DFT) calculations are employed to understand the ligand's conformational preferences, which are crucial for predicting the final MOF topology. For instance, DFT calculations on isomers like 9,10-anthracene dicarboxylic acid (9,10-ADCA) revealed that the lowest-energy ground-state structure has a significant dihedral angle of 56.6° between the carboxylic acid groups and the anthracene plane vt.edu. This inherent twist in the ligand is a key predictive parameter, as it dictates how the linker will connect to metal centers and influences the dimensionality and geometry of the resulting framework. vt.edumdpi.com In contrast, isomers such as 1,4-ADCA and 2,6-ADCA are calculated to have their carboxyl groups coplanar with the anthracene ring, leading to different structural possibilities vt.edu.

This predictive understanding of ligand geometry allows for the rational design of MOFs. By selecting specific isomers of anthracene dicarboxylic acid, researchers can target different network topologies. This in silico pre-screening guides the selection of the most suitable ligands and synthesis conditions to achieve MOFs with optimized architectures for applications ranging from gas storage to chemical sensing. researchgate.netacs.org

Table 1: Computational Analysis of Anthracene-Dicarboxylic Acid Ligand Properties for MOF Design

| Ligand Isomer | Computational Method | Calculated Property | Value | Implication for MOF Architecture |

|---|---|---|---|---|

| 9,10-Anthracene Dicarboxylic Acid (9,10-ADCA) | DFT | Ground-state dihedral angle (carboxyl vs. anthracene plane) | 56.6° vt.edu | Promotes severely twisted coordination, influencing the final 3D network topology. vt.edumdpi.com |

| 2,6-Anthracene Dicarboxylic Acid (2,6-ADCA) | DFT | Ground-state dihedral angle (carboxyl vs. anthracene plane) | ~0° vt.edu | Favors more planar coordination, potentially leading to different network structures like the UiO-67 framework. vt.edu |

| 1,4-Anthracene Dicarboxylic Acid (1,4-ADCA) | DFT | Ground-state dihedral angle (carboxyl vs. anthracene plane) | ~0° vt.edu | Encourages coplanarity between the linker and metal clusters, affecting photophysical properties. vt.edu |

Understanding Structure-Property Relationships from First-Principles

First-principles, or ab initio, calculations provide a deep understanding of the electronic and physical properties of materials by solving the fundamental quantum mechanical equations of the system. These methods are instrumental in elucidating the structure-property relationships in MOFs constructed from this compound and its isomers, providing insights that directly link atomic-level structure to macroscopic function. rsc.org

Quantum chemical calculations have been successfully used to explain the formation of unprecedented MOF structures. For example, in a series of isoreticular actinide-based MOFs (An-MOFs), calculations revealed that a high-symmetry environment provided by the framework is essential to stabilize the observed 12-coordinate metal centers acs.org. These same first-principles studies predicted that this class of MOFs would exhibit properties of a wide-bandgap semiconductor, calculating a bandgap of 2.84 eV, and would display autoluminescence acs.org.

These computational approaches are also vital for understanding and predicting the photophysical properties of luminescent MOFs. DFT and time-dependent DFT (TD-DFT) calculations on zirconium MOFs built with anthracene dicarboxylic acid linkers have shown how the structure influences light emission vt.edu. The calculations can predict how the confinement of the ligand within the MOF structure and its interaction with the metal nodes lead to changes in the absorption and emission spectra compared to the free ligand vt.edu. The broadening and redshifting of emission spectra observed in these MOFs are indicative of intermolecular interactions between the anthracene units, a phenomenon that can be modeled and understood using first-principles vt.edu. This predictive power allows for the tuning of luminescent properties by strategically choosing the linker and metal node, providing a clear path for designing materials for sensing and optical applications. rsc.org

Table 2: Predicted Properties of Anthracene-Based MOFs from First-Principles Calculations

| MOF System | Key Structural Feature | Computational Method | Predicted Property | Predicted Value / Description |

|---|---|---|---|---|

| Actinide-MOFs (An-MOFs) | 12-coordinate 5f-block metal ions (Th⁴⁺, U⁴⁺, Np⁴⁺, Pu⁴⁺) acs.org | Quantum Chemical Calculations | Electronic | Wide-bandgap semiconductor with a bandgap of 2.84 eV. acs.org |

| Zirconium-MOFs with 9,10-ADCA | Twisted ligand conformation within a UiO-type framework vt.edu | DFT / TD-DFT | Optical (Emission) | Linker-based emission, with spectra broadened and redshifted due to intermolecular interactions. vt.edu |

| Zirconium-MOFs with 2,6-ADCA | Planar ligand conformation within a UiO-67 type framework vt.edu | DFT / TD-DFT | Optical (Emission) | Little difference observed in emission spectra compared to the free ligand, suggesting less intermolecular interaction. vt.edu |

| Disodium Anthracene-9,10-dicarboxylate | Separation distance between anthracene moieties in the crystal structure st-andrews.ac.uk | - | Electrochemical | The degree of conjugation and interlayer spacing directly impacts electronic conductivity and suitability for Na-ion storage. st-andrews.ac.uk |

Emerging Research Directions and Future Perspectives

Integration in Next-Generation Functional Materials

The dicarboxylic acid functionalization of polycyclic aromatic hydrocarbons like anthracene (B1667546) is a key strategy for developing advanced materials for applications in optoelectronics and porous materials. The addition of these groups enhances solubility and provides reactive sites for creating complex supramolecular structures.

One of the most promising areas for anthracene dicarboxylic acids is in the construction of Metal-Organic Frameworks (MOFs) . These materials are highly porous and have applications in gas storage, separation, and catalysis. The carboxylic acid groups can act as coordination sites for metal ions, making functionalized polycyclic aromatic hydrocarbons ideal organic linkers for MOFs. For instance, various anthracene-based MOFs have been synthesized with metals like cadmium, zinc, and lanthanides, exhibiting properties such as photoluminescence and radioluminescence. mdpi.comrsc.org Specifically, the linear and rigid structure of anthracene dicarboxylic acids makes them excellent candidates for forming stable and porous frameworks. While much of the existing research has focused on the 2,6- and 9,10-isomers, the unique geometry of Anthracene-1,5-dicarboxylic acid is expected to yield novel network topologies and functionalities. For example, zirconium-based MOFs have been successfully constructed using various anthracene dicarboxylic acid isomers. vt.edu

The inherent luminescent properties of the anthracene core also make these compounds suitable for optoelectronic devices . Anthracene derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electronic nature of the carboxylic acid groups can modulate the photophysical properties of the anthracene core, influencing its fluorescence for applications in deep-blue OLEDs and other emissive materials. researchgate.netbohrium.com Furthermore, anthracene-based MOFs are being investigated for applications in photoelectric devices, luminescence thermometry, and polarized emission. rsc.org The development of novel anthracene derivatives also extends to their use as fluorescent probes in biomedical applications, where their ability to cross cell membranes and localize within cells is a significant advantage. mdpi.comnsf.govrsc.org

Below is a table summarizing potential applications for functional materials derived from anthracene dicarboxylic acids.

| Functional Material | Potential Applications | Key Properties |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing | High porosity, tunable structure, thermal stability |

| Organic Light-Emitting Diodes (OLEDs) | Displays, solid-state lighting | High fluorescence quantum yield, color purity (especially deep-blue) |

| Organic Field-Effect Transistors (OFETs) | Flexible electronics, sensors | Charge carrier mobility, structural order |

| Fluorescent Probes | Bioimaging, environmental sensing | High sensitivity and selectivity, photostability |

| Photoelectric Devices | Solar cells, photodetectors | Photocurrent generation, light harvesting |

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of anthracene derivatives has traditionally relied on methods like Friedel-Crafts reactions and oxidative photocyclization, which can suffer from harsh reaction conditions, low selectivity, and the use of hazardous reagents. frontiersin.org Consequently, a significant research effort is focused on developing more efficient, selective, and sustainable synthetic routes.

Recent advancements have seen the rise of transition metal-catalyzed reactions for the synthesis of anthracene scaffolds. frontiersin.org Palladium-catalyzed reactions, for instance, have been developed for the tandem transformation of diphenyl carboxylic acids and acrylates to form substituted anthracenes. beilstein-journals.org Another powerful method is the [2+2+2] cyclotrimerization of alkynes, often catalyzed by cobalt complexes, which is an atom-economical way to construct the anthracene core. nih.gov These modern methods offer pathways to create specific substitution patterns that are difficult to achieve with traditional approaches.

The principles of green chemistry are also being integrated into the synthesis of anthracene derivatives. This includes the development of reactions that minimize waste, use less hazardous solvents, and operate under milder conditions. For example, research into aqueous syntheses of anthracene-based coordination polymers is a step towards more environmentally benign processes. The Heck reaction has also been employed as a more efficient route for the synthesis of certain anthracene derivatives, reducing the number of steps and reagents required. nsf.gov

The table below outlines some of the synthetic methodologies being explored for anthracene derivatives.

| Synthetic Methodology | Description | Advantages |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, often using palladium or rhodium catalysts. | High atom economy, novel bond formations. beilstein-journals.org |

| Alkyne Cyclotrimerization | [2+2+2] cycloaddition of alkynes to form the aromatic core, often catalyzed by cobalt or nickel. | High efficiency, access to complex substitution patterns. nih.gov |